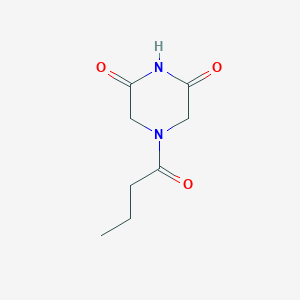
4-Butanoylpiperazine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butanoylpiperazine-2,6-dione can be achieved through the condensation of iminodiacetic acid with various amines under microwave irradiation . This method provides high yields and involves the following steps:
Condensation Reaction: Iminodiacetic acid reacts with amines such as cyclohexanamine, pyridin-2-ylmethanamine, and others under microwave irradiation to form piperazine-2,6-dione derivatives.
Purification: The synthesized compounds are purified by crystallization and characterized by spectroscopic means.
Industrial Production Methods
the use of microwave irradiation for synthesis suggests potential scalability for industrial applications .
化学反应分析
Types of Reactions
4-Butanoylpiperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
4-Butanoylpiperazine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound has been evaluated for its anticancer activity against several human cancer cell lines.
Industry: The compound is used in pharmaceutical testing and as a reference standard for accurate results.
作用机制
The mechanism of action of 4-Butanoylpiperazine-2,6-dione involves its interaction with molecular targets and pathways. It has been shown to exhibit anticancer activity by inhibiting specific enzymes and pathways involved in cancer cell proliferation . The compound’s exact molecular targets and pathways are still under investigation.
相似化合物的比较
4-Butanoylpiperazine-2,6-dione can be compared with other similar compounds, such as:
Piperazine-2,6-dione: A parent compound with similar biological activities.
4-(1H-indole-2-carbonyl)piperazine-2,6-dione: A derivative with enhanced anticancer activity.
Diketopiperazine derivatives: A class of compounds known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties.
The uniqueness of this compound lies in its specific structure and the potential for various modifications to enhance its biological activities .
属性
CAS 编号 |
374601-95-3 |
|---|---|
分子式 |
C8H12N2O3 |
分子量 |
184.19 g/mol |
IUPAC 名称 |
4-butanoylpiperazine-2,6-dione |
InChI |
InChI=1S/C8H12N2O3/c1-2-3-8(13)10-4-6(11)9-7(12)5-10/h2-5H2,1H3,(H,9,11,12) |
InChI 键 |
MSRUJUDFWCQNCR-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)N1CC(=O)NC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)
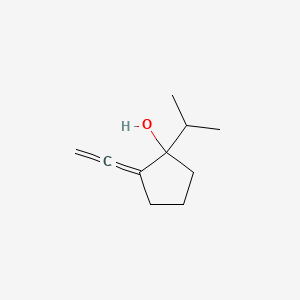
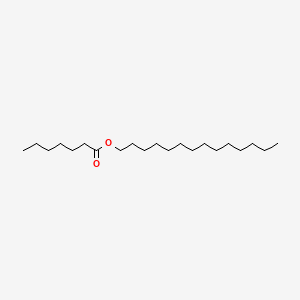
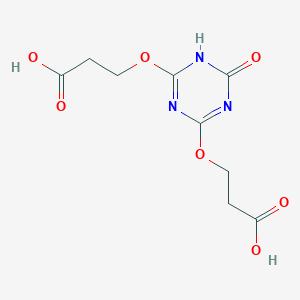
![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)
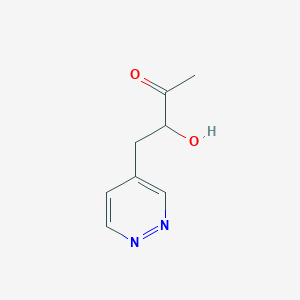
![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)
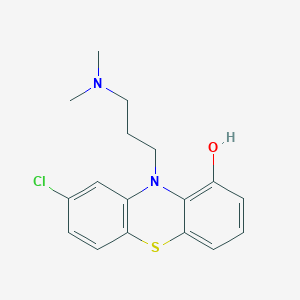

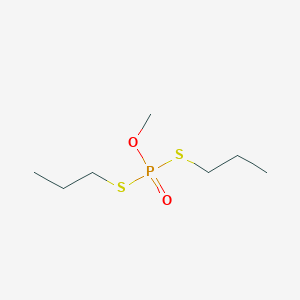
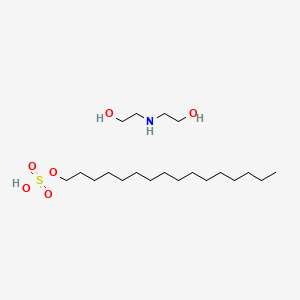
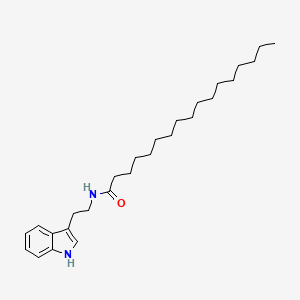
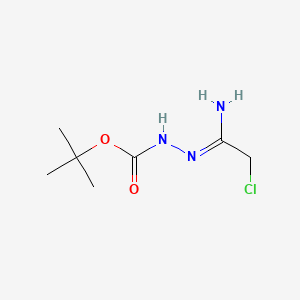
![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)
